propan-2-yl 2-({[3-methyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
ISOPROPYL 2-({[3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of isoxazole, thiophene, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 2-({[3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole and thiophene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organometallic catalysts and various solvents to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors might also be explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL 2-({[3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole and thiophene rings
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
ISOPROPYL 2-({[3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of ISOPROPYL 2-({[3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
ISOPROPYL 2-({[3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE: shares similarities with other isoxazole and thiophene derivatives.
Thiophene-based analogs: These compounds also exhibit significant biological activity and are used in various medicinal applications.
Uniqueness
The uniqueness of ISOPROPYL 2-({[3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C23H21N3O4S2 |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
propan-2-yl 2-[(3-methyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H21N3O4S2/c1-11(2)29-23(28)19-13-6-4-7-16(13)32-22(19)25-20(27)14-10-15(17-8-5-9-31-17)24-21-18(14)12(3)26-30-21/h5,8-11H,4,6-7H2,1-3H3,(H,25,27) |
InChI Key |
LRNCNYKBBAFAOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4=C(C5=C(S4)CCC5)C(=O)OC(C)C |
Origin of Product |
United States |
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